![molecular formula C12H16ClNO B1485742 1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol CAS No. 2142494-93-5](/img/structure/B1485742.png)
1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol
Übersicht
Beschreibung
1-(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol, also known as CMCB, is a synthetic organic compound that has a wide range of applications in scientific research. It is a highly versatile compound, with properties that make it suitable for a variety of research applications. CMCB is a cyclic ether, with a molecular weight of 204.62 g/mol, and a melting point of 85-86 °C. It has a low solubility in water, but is soluble in organic solvents such as ethanol and acetone. CMCB has been used in a variety of scientific research applications, including as a reactant in organic synthesis, a catalyst in polymerization reactions, and a biochemical and physiological research tool.
Wissenschaftliche Forschungsanwendungen
1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol has a wide range of applications in scientific research. It has been used as a reactant in organic synthesis, a catalyst in polymerization reactions, and a biochemical and physiological research tool. 1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol has been used in the synthesis of a variety of compounds, including heterocycles, polymers, and pharmaceuticals. It has also been used in the synthesis of polymers, such as poly(ethylene glycol) (PEG) and poly(vinyl alcohol) (PVA). 1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol has also been used in the study of biochemical and physiological processes, including the modulation of gene expression, the regulation of cell growth, and the investigation of drug targets.
Wirkmechanismus
The mechanism of action of 1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol is not fully understood. It is believed to act as a catalyst in certain biochemical and physiological processes. 1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol is thought to interact with certain proteins and enzymes, which can influence the activity of these proteins and enzymes. 1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol can also act as an inhibitor of certain enzymes, which can affect the activity of these enzymes.
Biochemical and Physiological Effects
1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol has a wide range of effects on biochemical and physiological processes. It has been shown to modulate gene expression, regulate cell growth, and affect the activity of certain enzymes. 1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol has also been shown to affect the activity of certain proteins, which can influence the activity of these proteins. 1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol has also been shown to modulate the activity of certain hormones, such as testosterone and cortisol.
Vorteile Und Einschränkungen Für Laborexperimente
1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol has several advantages for use in laboratory experiments. It is a highly versatile compound, with properties that make it suitable for a variety of research applications. It is also relatively inexpensive and easy to synthesize, making it an attractive option for researchers. However, 1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol is not without its limitations. It is a highly reactive compound, and can be easily degraded in the presence of oxygen or water. It is also not very soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
The potential applications of 1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol are vast and varied. Future research should focus on the development of new synthesis methods for 1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol, as well as the exploration of its potential applications in drug discovery and development. Additionally, further research should investigate the potential of 1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol as a catalyst in organic synthesis, and its potential use as an inhibitor of certain enzymes. Finally, further research should explore the potential of 1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol to modulate the activity of certain hormones, and its potential as a tool for studying the regulation of gene expression.
Eigenschaften
IUPAC Name |
1-[(4-chloro-2-methylanilino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-9-7-10(13)3-4-11(9)14-8-12(15)5-2-6-12/h3-4,7,14-15H,2,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWMUTJSUYNNLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NCC2(CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[(3-Fluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485659.png)
![1-{4-[trans-2-Hydroxycyclobutyl]piperazin-1-yl}ethan-1-one](/img/structure/B1485662.png)
![4-{[trans-2-Hydroxycyclobutyl]amino}phenol](/img/structure/B1485663.png)
![2-{[(1-Hydroxycyclobutyl)methyl]amino}-4-methylphenol](/img/structure/B1485665.png)
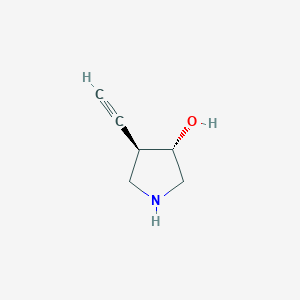
![(3S,4R)-4-[2-(3-methylphenyl)ethynyl]pyrrolidin-3-ol](/img/structure/B1485669.png)
![(3R,4R)-4-[(4-chlorophenyl)sulfanyl]oxolan-3-ol](/img/structure/B1485670.png)
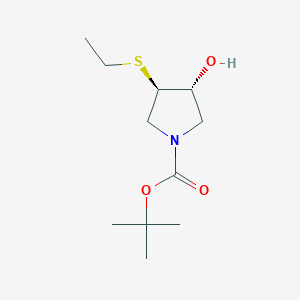
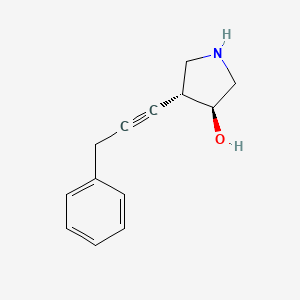
![tert-butyl (3R,4R)-3-hydroxy-4-[(4-methoxyphenyl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485674.png)
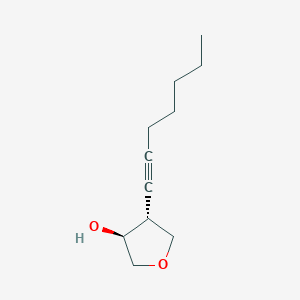
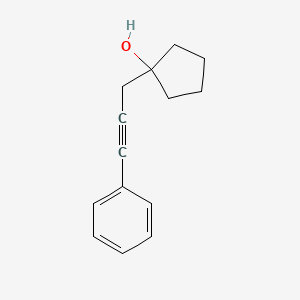
![1-[3-(Thiophen-3-yl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1485680.png)
